ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Description
Ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a fused heterocyclic compound featuring a pyrimido[1,2-g]purine core. Key structural attributes include:
- Substituents: 1,7-dimethyl groups, a 3-methylphenyl moiety at position 9, and an ethyl acetate side chain at position 2.
- Functional groups: Two ketone oxygen atoms at positions 2 and 4, contributing to its polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-5-30-16(27)12-26-19(28)17-18(23(4)21(26)29)22-20-24(10-14(3)11-25(17)20)15-8-6-7-13(2)9-15/h6-9,14H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFXTLORCJMJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC(=C4)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrimido[1,2-g]purine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimido[1,2-g]purine core.
Introduction of the ethyl acetate group: The ethyl acetate group is introduced through esterification reactions, often using ethyl chloroacetate and a suitable base.
Functionalization of the aromatic ring: The methyl and phenyl groups are introduced through Friedel-Crafts alkylation reactions using appropriate alkylating agents and catalysts.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
Ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
Ethyl [9-(3-chlorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate ()
- Key differences :
- Substituent : 3-chlorophenyl vs. 3-methylphenyl in the target compound.
- Electronic effects : The electron-withdrawing Cl group () reduces electron density at the phenyl ring compared to the electron-donating methyl group in the target compound.
- Molecular weight : 417.85 g/mol () vs. ~412 g/mol (estimated for the target compound).
- Synthetic relevance: Both compounds likely share similar synthesis pathways, involving cyclocondensation of intermediates with ethyl cyanoacetate or malononitrile .
9-Phenyl-9H-purin-6-amines ()
- Core divergence : Simpler purine core lacking the fused pyrimidine ring.
- Functional groups: Amino substituents at position 6 vs. ester/ketone groups in the target compound.
- Bioactivity implications: The amino group in derivatives enhances hydrogen-bonding interactions with biological targets (e.g., enzymes), whereas the ester group in the target compound may improve membrane permeability .
Compounds with Similar Heterocyclic Frameworks
Pyrido[1,2-e]purine-2,4(1H,3H)-dione Derivatives ()
- Structural overlap : Shared pyrimidine/purine fusion but with pyrido instead of pyrimido rings.
- Substituent variations : Fluorophenyl and alkynyl chains (e.g., oct-1-ynyl) in vs. methylphenyl in the target compound.
- Spectroscopic data :
Ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2(3H)-yl)acetate ()
- Core divergence : Isothiazolo-pyridine vs. pyrimido-purine.
- Functional similarity : Both feature ester-linked side chains and ketone groups.
Bioactivity and Target Interactions
NCI-60 Dataset Analysis ()
- Bioactivity clustering : Structurally similar compounds (e.g., fused purine derivatives) cluster into groups with shared modes of action, such as kinase or protease inhibition.
- Target correlations : The ethyl acetate side chain in the target compound may mimic ATP’s ribose moiety, enabling interactions with kinase ATP-binding pockets .
Adamantane-Modified Purines ()
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
Ethyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with potential pharmacological applications. Its unique structure suggests various biological activities that merit detailed exploration.
Chemical Structure and Synthesis
This compound belongs to the class of pyrimido-purines and features a pyrimidine ring fused with a purine moiety alongside an ethyl acetate functional group. The synthesis typically involves several steps:
- Formation of the Pyrimido[1,2-g]Purine Core : Cyclization of precursors under controlled conditions.
- Introduction of the Ethyl Acetate Group : Achieved through esterification reactions using ethyl chloroacetate and a suitable base.
- Functionalization of the Aromatic Ring : Methyl and phenyl groups are introduced via Friedel-Crafts alkylation reactions.
Biological Activities
The biological activities of this compound have been investigated in various contexts:
Anticancer Activity
Recent studies indicate that this compound may exhibit significant anticancer properties. For instance:
- In silico molecular docking studies suggest that it may inhibit Aurora B kinase activity, which is crucial in tumorigenesis by regulating cell division and apoptosis .
- Experimental evaluations have shown that derivatives of this compound possess cytotoxic effects against human hepatoblastoma (HepG2) cell lines with IC50 values indicating effective inhibition .
Antimicrobial Properties
The compound's potential antimicrobial activity has also been noted:
- Related pyrimidine derivatives have demonstrated antibacterial and antifungal activities . While specific data for this compound is limited in direct studies, its structural similarities to known antimicrobial agents suggest potential efficacy.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors:
- Enzyme Modulation : The compound may bind to target enzymes involved in metabolic pathways or signal transduction processes.
- Receptor Interaction : It could influence receptor functions that mediate cellular responses to stimuli.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound in relation to other compounds:
Case Studies and Research Findings
Several research articles have focused on the biological implications of similar compounds:
- Aurora B Kinase Inhibition : A study highlighted the importance of targeting Aurora B kinase in cancer therapy. The findings indicated that compounds similar to ethyl 2-[...] showed promising results in inhibiting this kinase .
- Antimicrobial Studies : Research on pyrano[2,3-d]pyrimidines revealed their broad-spectrum antimicrobial properties. While specific data on ethyl 2-[...] is scarce, the structural similarities suggest potential for similar activities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-[...]acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic condensation, starting with substituted pyrimidine precursors and incorporating esterification steps. Key reactions include nucleophilic substitution at the pyrimidine core and regioselective alkylation. Optimization strategies:
- Use kinetic control for regioselective substitutions (e.g., KMnO₄ for oxidation at non-aromatic positions) .
- Employ HPLC or GC-MS to monitor intermediates and adjust stoichiometric ratios (e.g., 1.2–1.5 equivalents of alkylating agents) .
- Purify via column chromatography (e.g., dichloromethane/methanol gradients) to isolate stereoisomers .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Analyze - and -NMR for aromatic proton splitting patterns (e.g., para-substituted phenyl groups show distinct coupling) .
- X-ray crystallography : Resolve ambiguities in fused-ring systems (e.g., pyrimido[1,2-g]purine core) .
- Mass spectrometry : Confirm molecular weight (e.g., HRMS to distinguish from analogs like 9-(4-ethylphenyl) derivatives) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Use fluorescence polarization for kinase or protease targets .
- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA or fluorometric kits .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed biological activity data?
- Methodological Answer :
- Molecular docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to identify mismatches between in silico predictions and experimental IC₅₀ values .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes and validate pharmacophore models .
- QSAR analysis : Corrogate substituent effects (e.g., 3-methylphenyl vs. 4-ethylphenyl) to refine activity predictions .
Q. What experimental strategies address low solubility in aqueous buffers during in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetate moiety .
- Nanocarrier systems : Use liposomal encapsulation (e.g., DSPC/cholesterol formulations) to enhance bioavailability .
- Co-solvency : Optimize DMSO/PBS ratios (≤5% v/v) to balance solubility and cell viability .
Q. How can regioselectivity challenges in derivative synthesis be systematically addressed?
- Methodological Answer :
- Protecting group strategies : Temporarily block reactive sites (e.g., Boc for amines) to direct substitutions .
- Catalytic control : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) to override kinetic preferences .
- High-throughput screening : Test 96 reaction conditions (e.g., solvent polarity, temperature) to identify optimal selectivity .
Q. What orthogonal validation methods are critical when biological and chemical data conflict?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics independently of fluorescence artifacts .
- Metabolomic profiling : Use LC-MS to detect off-target interactions (e.g., unintended kinase inhibition) .
- Crystallographic validation : Compare ligand-bound vs. apo protein structures to confirm binding modes .
Critical Research Gaps Identified
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
